molecular formula C4H5NOS B3279306 4-Methoxythiazole CAS No. 69096-72-6

4-Methoxythiazole

Cat. No. B3279306
CAS RN: 69096-72-6
M. Wt: 115.16 g/mol
InChI Key: GLCMZDPRGOZERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxythiazole is a chemical compound with the molecular formula C4H5NOS and a molecular weight of 115.15 . It is used in scientific research and exhibits complexity and diversity in its applications.


Synthesis Analysis

4-Methoxythiazole can be synthesized from Sodium Methoxide and 4-Bromothiazole . A study also mentions the synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors .


Molecular Structure Analysis

The thiazole ring in 4-Methoxythiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

4-Methoxythiazole derivatives have been designed and synthesized for their inhibitory activities against acetylcholinesterase in vitro . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

4-Methoxythiazole has a predicted boiling point of 176.7±13.0 °C and a predicted density of 1?±.0.06 g/cm3. Its pKa value is predicted to be 1.84±0.10 .

Scientific Research Applications

Cholinesterase Inhibitors

  • Application: A study by Arfan et al. (2018) explored the enzymatic potential of triazoles derived from 4-Methoxythiazole. These compounds were found to be effective cholinesterase inhibitors, which can be significant in treating diseases like Alzheimer's.

Anti-Quorum Sensing Compound

  • Application: The anti-quorum sensing and antibacterial properties of a 4-Methoxythiazole derivative were investigated in a study by More et al. (2012). This research is crucial for developing strategies against bacterial infections, particularly those involving biofilm formation.

Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors

  • Application: Research by Musser et al. (1987) found that benzoheterocyclic derivatives of 4-Methoxythiazole act as inhibitors for certain enzymes and leukotrienes. These findings are relevant for developing treatments for inflammatory and respiratory conditions.

Corrosion Inhibition

  • Application: The use of 4-Methoxythiazole derivatives in corrosion inhibition was demonstrated in a study by Bentiss et al. (2009). They found these compounds to be highly effective in preventing mild steel corrosion, which is vital in industrial applications.

Anticancer Agents

  • Application: Aminothiazole-paeonol derivatives, related to 4-Methoxythiazole, showed high anticancer potential in a study by Tsai et al. (2016). Their research revealed these compounds' effectiveness against various cancer cell lines, indicating potential for cancer treatment development.

Corrosion Inhibitors in Acid Media

  • Application: The study of triazole derivatives of 4-Methoxythiazole as corrosion inhibitors in acid media was conducted by Li et al. (2007). Their findings are essential for protecting materials in acidic environments.

Antimicrobial Activity

The scientific research applications of 4-Methoxythiazole are varied and significant. Here are some key findings based on recent studies:

Anti-Quorum Sensing and Antibacterial Activity

  • A study by More et al. (2012) synthesized 4-(o-methoxyphenyl)-2-aminothiazole and found it effective against bacterial strains, demonstrating quorum sensing mediated inhibition of biofilm in Pseudomonas aeruginosa. This application is crucial for combating bacterial infections and biofilm-related issues.

Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors

  • Research by Musser et al. (1987) involved synthesizing benzoheterocyclic derivatives of 4-Methoxythiazole, revealing their potential as leukotriene D4 antagonists and 5-lipoxygenase inhibitors. These properties are particularly relevant in treating inflammatory conditions and respiratory disorders.

Cholinesterase Inhibitors

  • A study conducted by Arfan et al. (2018) on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols highlighted their excellent cholinesterase inhibitory potential. These compounds could be significant in treating neurodegenerative diseases like Alzheimer's.

Corrosion Inhibition

  • Bentiss et al. (2009) found that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits corrosion in mild steel, especially in hydrochloric acid medium. This discovery is crucial in materials science and engineering, particularly in protecting industrial equipment.

Anticancer Agents

  • Novel aminothiazole-paeonol derivatives related to 4-Methoxythiazole were synthesized and evaluated for their anticancer potential against various cancer cell lines in a study by Tsai et al. (2016). These compounds showed high potency, suggesting their potential as leads in anticancer drug development.

Corrosion Inhibitors in Acid Media

  • A study by Li et al. (2007) on triazole derivatives as corrosion inhibitors in acid media revealed the importance of these compounds in protecting materials in acidic environments.

Safety And Hazards

While specific safety and hazard information for 4-Methoxythiazole was not found, it’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-methoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-6-4-2-7-3-5-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCMZDPRGOZERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxythiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxythiazole
Reactant of Route 2
Reactant of Route 2
4-Methoxythiazole
Reactant of Route 3
Reactant of Route 3
4-Methoxythiazole
Reactant of Route 4
Reactant of Route 4
4-Methoxythiazole
Reactant of Route 5
Reactant of Route 5
4-Methoxythiazole
Reactant of Route 6
Reactant of Route 6
4-Methoxythiazole

Citations

For This Compound
19
Citations
FAJ Kerdesky, JH Holms, JL Moore… - Journal of medicinal …, 1991 - ACS Publications
4-Hydroxythiazoles have been identified as potent inhibitors of 5-lipoxygenase in vitro exhibiting ICgo’s of less than 1 µ. An investigation of structure-activity relationships showed that …
Number of citations: 60 pubs.acs.org
XZ Zhang, Y Xu, MM Jian, K Yang, ZY Ma - Medicinal Chemistry Research, 2019 - Springer
… In this position, the 4-methoxythiazole ring moiety oriented toward the bottom of the active site similar to the benzylpiperidine moiety of ligand donepezil. As represented in Fig. 4, a …
Number of citations: 11 link.springer.com
SR Pattan, NS Dighe, SA Nirmal… - Asian journal of …, 2009 - indianjournals.com
… suspension of 2-amino-4-methoxythiazole in glacial acetic acid (30ml), chloroacetyl chloride was added dropwise with constant stirring . The reaction mixture was refluxed gently at …
Number of citations: 79 www.indianjournals.com
AO Pittet, DE Hruza - Journal of Agricultural and Food Chemistry, 1974 - ACS Publications
… The organoleptic evaluation of additional compounds such as 5-isobutyl-4-methoxythiazole and the isobutylmethoxy derivatives of pyridazine and pyrimidine will assist in establishing a …
Number of citations: 128 pubs.acs.org
M Bosco, L Forlani, PE Todesco, L Troisi - Journal of the Chemical …, 1971 - pubs.rsc.org
… zoles react with methoxide ion in methanol under the same experimental conditions used for the corresponding 2isomers yielding almost quantitatively the expected 4methoxythiazole …
Number of citations: 2 pubs.rsc.org
X Guo, J Quinn, Z Chen, H Usta, Y Zheng… - Journal of the …, 2013 - ACS Publications
… A mixture of 4-methoxythiazole 3 (4.0 g, 34.7 mmol), n-dodecanol (12.8 g, 68.7 mmol), p-toluenesulfonic acid monohydrate (0.7 g, 3.7 mmol), and toluene (75 mL) was heated at 130 C …
Number of citations: 207 pubs.acs.org
L Forlani, PE Todesco - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Substitution of halogen by nucleophile in positions 2 and 4 of the thiazole ring is reported. In some cases the reactivity of 4-halogenothiazoles is greater than that of the isomer. For both …
Number of citations: 2 pubs.rsc.org
X Zhou, P Chen, CW Koh, S Chen, J Yu, X Zhang… - RSC …, 2018 - pubs.rsc.org
… Initial attempt to synthesize compound 5 was via transetherification of 4-methoxythiazole that was converted from 4-bromothiazole. However, the product (4-methoxythiazole) suffered …
Number of citations: 4 pubs.rsc.org
M Witalewska, A Wrona-Piotrowicz, J Zakrzewski - Dyes and Pigments, 2019 - Elsevier
… -based analog can be used for easy synthesis of a variety of fluorescent dyes, which bear various sulfur-nitrogen moieties such as thioimidate, 4-hydroxy- and 4-methoxythiazole and …
Number of citations: 12 www.sciencedirect.com
RA Brown - 1979 - search.proquest.com
Studies of structure-activity relationships can provide a fundamental understanding of drug action at the molecular level and provide the foundation for rational drug design. A …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.